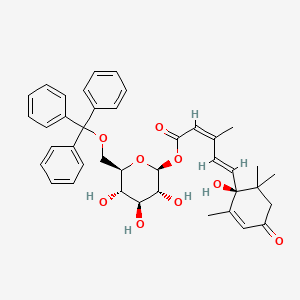![molecular formula C30H38N8Na2O19S5 B13859033 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt: is a complex chemical compound primarily used as a crosslinking agent in biochemical and molecular biology research. This compound is known for its ability to form stable amide bonds with primary amines, making it useful for protein-protein and protein-DNA interactions studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps:
Formation of the Biotinylamidoethyl Intermediate: This step involves the reaction of biotin with an amine-containing compound to form the biotinylamidoethyl intermediate.
Dithiopropionamido Formation: The biotinylamidoethyl intermediate is then reacted with a dithiopropionic acid derivative to form the dithiopropionamido compound.
Diaza-diketononanoic Acid Formation: The dithiopropionamido compound is further reacted with diaza-diketononanoic acid to form the final compound.
Bis-N-sulfosuccinimidyl Ester Formation: The final step involves the reaction of the diaza-diketononanoic acid derivative with N-hydroxysulfosuccinimide to form the bis-N-sulfosuccinimidyl ester disodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions with primary amines to form stable amide bonds.
Oxidation and Reduction Reactions: The dithiopropionamido group can undergo oxidation and reduction reactions, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions:
Primary Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Used to oxidize the dithiopropionamido group.
Reducing Agents: Used to reduce the dithiopropionamido group.
Major Products:
Amide Bonds: Formed through substitution reactions with primary amines.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the dithiopropionamido group.
科学研究应用
Chemistry:
Crosslinking Agent: Used to study protein-protein and protein-DNA interactions by forming stable amide bonds.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Surface Labeling: Used to label cell surface proteins for studying cell signaling and interactions.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating drugs to biotinylated compounds.
Diagnostic Imaging: Used in diagnostic imaging techniques to label and detect specific biomolecules.
Industry:
Biotechnology: Used in the production of biotinylated proteins and peptides for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents.
作用机制
The compound exerts its effects by forming stable amide bonds with primary amines present in proteins and other biomolecules. The biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling detection and purification of labeled biomolecules. The dithiopropionamido group provides additional stability and reactivity, allowing for further modifications and interactions.
相似化合物的比较
Bis(sulfosuccinimidyl)suberate (BS3): A similar crosslinking agent used for protein-protein interactions.
Disuccinimidyl suberate (DSS): Another crosslinking agent with similar properties but less water solubility.
Uniqueness:
Water Solubility: The bis-N-sulfosuccinimidyl ester disodium salt form of the compound is highly water-soluble, making it suitable for aqueous reactions.
Biotinylation: The presence of the biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling easy detection and purification.
This compound’s unique combination of water solubility, biotinylation, and crosslinking capabilities makes it a valuable tool in biochemical and molecular biology research.
属性
分子式 |
C30H38N8Na2O19S5 |
|---|---|
分子量 |
1021.0 g/mol |
IUPAC 名称 |
disodium;1-[2-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[2-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C30H40N8O19S5.2Na/c39-18(4-2-1-3-15-24-14(13-58-15)34-30(49)36-24)31-6-8-60-59-7-5-19(40)35-25(26(45)32-11-22(43)56-37-20(41)9-16(28(37)47)61(50,51)52)27(46)33-12-23(44)57-38-21(42)10-17(29(38)48)62(53,54)55;;/h14-17,24-25H,1-13H2,(H,31,39)(H,32,45)(H,33,46)(H,35,40)(H2,34,36,49)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2/t14-,15-,16?,17?,24-,25?;;/m0../s1 |
InChI 键 |
MRMPCQGYPRRPOS-CRHDPKNCSA-L |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+] |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)CNC(=O)C(C(=O)NCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


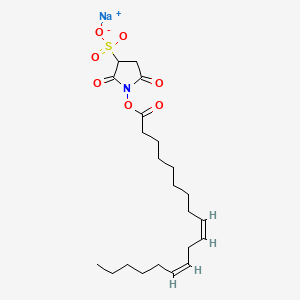
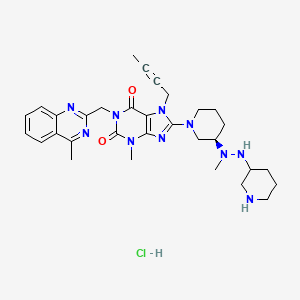
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

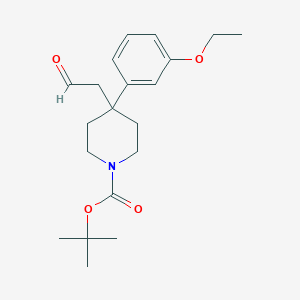
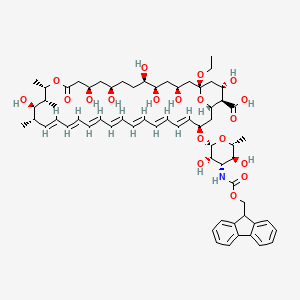

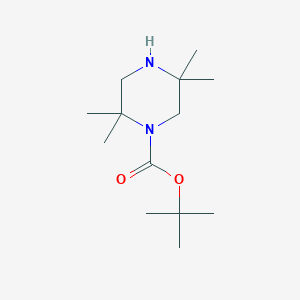
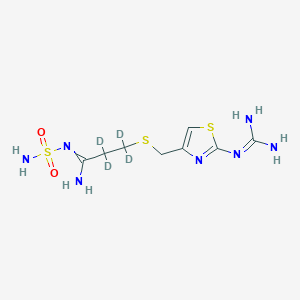
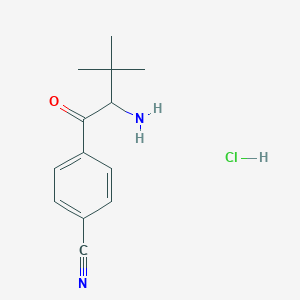
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
